An In-depth Technical Guide to 13-Methyltetradecanol: Structure, Properties, and Applications
An In-depth Technical Guide to 13-Methyltetradecanol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 13-methyltetradecanol, a branched-chain fatty alcohol. It is intended for researchers, scientists, and professionals in drug development and specialty chemical synthesis. This document delves into the chemical structure, physicochemical properties, a validated synthesis protocol, spectroscopic analysis, and potential applications of this compound, grounding all technical claims in authoritative scientific literature.
Introduction and Scientific Context
13-Methyltetradecanol, an isomer of pentadecanol, belongs to the class of long-chain fatty alcohols. These compounds are characterized by a hydroxyl (-OH) group at the terminus of a long aliphatic chain. Fatty alcohols are ubiquitous in nature, typically as components of waxes, and are of significant industrial importance. They serve as precursors for detergents and surfactants and are valued as emollients, emulsifiers, and thickeners in the cosmetics and food industries.[1][2][3]
The branched-chain nature of 13-methyltetradecanol, specifically the iso-structure at the penultimate carbon, imparts unique physical properties compared to its linear counterpart, 1-pentadecanol. This branching can influence melting point, solubility, and viscosity, making it a molecule of interest for specialized applications where specific physical characteristics are required. This guide will elucidate these properties and provide the scientific framework for its synthesis and characterization.
Chemical Structure and Isomerism
13-Methyltetradecanol is a primary alcohol with a 15-carbon backbone. The defining feature of its structure is a methyl group at the 13th carbon position, creating an isopentadecyl structure.
Molecular Formula: C₁₅H₃₂O
Structure:
The presence of the terminal hydroxyl group classifies it as a primary alcohol. The branched methyl group at the C13 position introduces a chiral center, meaning 13-methyltetradecanol can exist as two enantiomers: (R)-13-methyltetradecanol and (S)-13-methyltetradecanol. The synthesis of a specific enantiomer would require a stereoselective synthetic route, while standard synthesis from achiral precursors will yield a racemic mixture.
Physicochemical Properties
The physical properties of long-chain alcohols are largely dictated by the length of the carbon chain and the presence of hydrogen bonding from the hydroxyl group.[4][5] Longer chains lead to higher melting and boiling points. The branched nature of 13-methyltetradecanol can disrupt the packing of the alkyl chains, potentially leading to a lower melting point compared to its linear isomer, 1-pentadecanol.
| Property | Value | Source |
| Molecular Weight | 228.42 g/mol | PubChem |
| Molecular Formula | C₁₅H₃₂O | PubChem |
| Appearance | White, waxy solid (predicted) | [6] |
| Melting Point | 41-44 °C (for 1-pentadecanol) | [6] |
| Boiling Point | 269-271 °C (for 1-pentadecanol) | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether and ethanol. | [7][8] |
| Density | ~0.842 g/cm³ at 40 °C (for 1-pentadecanol) | [6] |
Note: Experimental data for 13-methyltetradecanol is limited. The values for melting point, boiling point, and density are for the linear isomer 1-pentadecanol and are provided for reference. The branched structure of 13-methyltetradecanol may result in slightly different values.
Synthesis of 13-Methyltetradecanol
A robust and reliable method for the synthesis of 13-methyltetradecanol is through the reduction of its corresponding carboxylic acid, 13-methyltetradecanoic acid. This two-step process involves the synthesis of the carboxylic acid followed by its reduction to the primary alcohol.
Synthesis of 13-Methyltetradecanoic Acid
A common route to synthesize 13-methyltetradecanoic acid is via a Wittig reaction, followed by hydrogenation. This method provides good yields and high purity of the final product.
Reduction of 13-Methyltetradecanoic Acid to 13-Methyltetradecanol
The reduction of the carboxylic acid to the primary alcohol can be efficiently achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5][9][10][11]
Reaction:
R-COOH + LiAlH₄ → R-CH₂OH
Experimental Protocol:
-
Materials: 13-methyltetradecanoic acid, anhydrous diethyl ether or tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄), 10% sulfuric acid, anhydrous sodium sulfate, and a rotary evaporator.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
A solution of 13-methyltetradecanoic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is then cautiously quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid to neutralize the excess LiAlH₄ and dissolve the aluminum salts.[10]
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.[10]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 13-methyltetradecanol.[10]
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Workflow Diagram:
Caption: Workflow for the synthesis of 13-methyltetradecanol.
Spectroscopic Analysis
The structural elucidation of 13-methyltetradecanol can be achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a primary alcohol is characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded hydroxyl group.[12] Another significant absorption is the C-O stretching vibration, which for a primary alcohol, appears in the range of 1075-1000 cm⁻¹.[13]
Expected IR Absorptions for 13-Methyltetradecanol:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~2960-2850 | C-H stretch (alkane) | Strong |
| ~1465 | C-H bend (methylene) | Medium |
| ~1375 | C-H bend (methyl) | Medium |
| ~1050 | C-O stretch (primary alcohol) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a primary alcohol will show characteristic signals for the protons on the carbon bearing the hydroxyl group (α-protons) and the hydroxyl proton itself.[14]
Expected ¹H NMR Chemical Shifts for 13-Methyltetradecanol:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~1.5 | Multiplet | 2H | -CH₂-CH₂-OH |
| ~1.2-1.4 | Broad Singlet | ~22H | -(CH₂)₁₁- |
| ~0.85 | Doublet | 6H | -CH(CH₃)₂ |
| Variable (typically 1-5) | Singlet (broad) | 1H | -OH |
The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.[14] It can be identified by its disappearance upon shaking the sample with D₂O.[15]
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbon attached to the electronegative oxygen atom will be shifted downfield.[16][17]
Expected ¹³C NMR Chemical Shifts for 13-Methyltetradecanol:
| Chemical Shift (δ, ppm) | Assignment |
| ~63 | -CH₂-OH |
| ~39 | -CH(CH₃)₂ |
| ~33 | -CH₂-CH₂-OH |
| ~29-30 | -(CH₂)n- |
| ~28 | -CH₂-CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
| ~14 | Terminal methyl groups of iso-propyl |
Mass Spectrometry
The mass spectrum of a long-chain primary alcohol often shows a weak or absent molecular ion peak.[18][19] Characteristic fragmentation patterns include the loss of water (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen).[4][7][18][19]
Expected Fragmentation Pattern for 13-Methyltetradecanol (M⁺ = 228):
-
M-18: A peak at m/z 210 corresponding to the loss of a water molecule.
-
α-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the bond between C1 and C2, leading to the formation of a stable [CH₂OH]⁺ ion at m/z 31. This is often the base peak.[20]
-
Other Fragments: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the long alkyl chain.
Potential Applications
While specific applications for 13-methyltetradecanol are not extensively documented, its properties as a branched-chain fatty alcohol suggest its utility in several areas:
-
Cosmetics and Personal Care: Due to their emollient and moisturizing properties, fatty alcohols are widely used in skin creams, lotions, and hair conditioners.[1][3][21][22] The branched structure of 13-methyltetradecanol could provide a unique skin feel and absorption profile.
-
Lubricants and Plasticizers: Long-chain alcohols and their esters are used as lubricants and plasticizers. The branched nature of 13-methyltetradecanol may lower its pour point, making it suitable for formulations used in colder temperatures.
-
Surfactant Production: Fatty alcohols are key starting materials for the synthesis of non-ionic and anionic surfactants used in detergents and other cleaning products.[1]
-
Chemical Intermediate: 13-Methyltetradecanol can serve as a precursor for the synthesis of other specialty chemicals, including esters, ethers, and amines with specific physical properties conferred by the branched alkyl chain.
-
Drug Development: In pharmaceuticals, long-chain alcohols can be used as excipients in topical formulations and as starting materials for the synthesis of active pharmaceutical ingredients.[3]
Conclusion
13-Methyltetradecanol is a branched-chain primary fatty alcohol with potential applications in various fields, particularly in the cosmetic and specialty chemical industries. Its synthesis is readily achievable through the reduction of the corresponding carboxylic acid. While specific experimental data for this compound is not abundant, its chemical and physical properties can be reliably predicted based on the well-understood chemistry of long-chain alcohols. This guide provides a solid foundation for researchers and scientists interested in the synthesis, characterization, and application of this unique molecule.
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